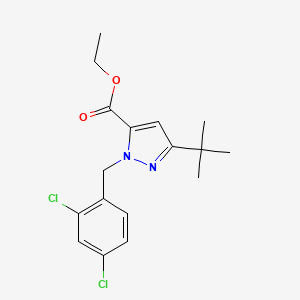![molecular formula C37H70O10 B1622587 [2-[[2,2-Bis(hydroxymethyl)-3-nonanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-hydroxypropyl] undecanoate CAS No. 71549-96-7](/img/structure/B1622587.png)
[2-[[2,2-Bis(hydroxymethyl)-3-nonanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-hydroxypropyl] undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and nonanoic acid is a complex ester compound. It is synthesized through the esterification of undecanoic acid, heptanoic acid, and nonanoic acid with dipentaerythritol. This compound is known for its excellent lubrication properties, low volatility, thermal stability, and biodegradability, making it a valuable component in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and nonanoic acid involves the esterification reaction of dipentaerythritol with the respective fatty acids. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid, toluenesulfonic acid, or zinc oxide, at elevated temperatures (100-110°C). The process may also involve azeotropic distillation to remove water formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and controlled reaction conditions to ensure the desired product quality. The esterification reaction is conducted in large reactors, and the product is purified through distillation and other separation techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and nonanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids corresponding to the original ester groups.
Reduction: Alcohols derived from the ester groups.
Substitution: New esters or other functionalized compounds depending on the substituent.
Scientific Research Applications
Undecanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and nonanoic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a lubricant and plasticizer in various chemical processes.
Biology: Investigated for its potential antimicrobial properties and effects on cell membranes.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and antifungal activities.
Industry: Utilized in the production of high-performance lubricants, plasticizers, and stabilizers for polymers .
Mechanism of Action
The mechanism of action of undecanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and nonanoic acid involves its interaction with cell membranes and other molecular targets. The compound can alter membrane permeability, leading to changes in cellular processes. In antimicrobial applications, it disrupts the cell wall and plasma membrane of microorganisms, enhancing the efficacy of antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
- Decanoic acid, mixed esters with dipentaerythritol, heptanoic acid, isononanoic acid, and octanoic acid
- Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol
Uniqueness
Undecanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and nonanoic acid stands out due to its specific combination of fatty acids, which imparts unique properties such as higher thermal stability and better lubrication performance compared to similar compounds. The presence of undecanoic acid contributes to its superior viscosity-temperature performance and biodegradability .
Properties
CAS No. |
71549-96-7 |
|---|---|
Molecular Formula |
C37H70O10 |
Molecular Weight |
674.9 g/mol |
IUPAC Name |
[2-[[2,2-bis(hydroxymethyl)-3-nonanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-hydroxypropyl] undecanoate |
InChI |
InChI=1S/C37H70O10/c1-4-7-10-13-15-16-18-21-24-35(43)47-32-37(27-40,31-46-34(42)22-19-12-9-6-3)29-44-28-36(25-38,26-39)30-45-33(41)23-20-17-14-11-8-5-2/h38-40H,4-32H2,1-3H3 |
InChI Key |
YJTWYPZCGDBCNU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)OCC(CO)(COCC(CO)(CO)COC(=O)CCCCCCCC)COC(=O)CCCCCC |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC(CO)(COCC(CO)(CO)COC(=O)CCCCCCCC)COC(=O)CCCCCC |
| 71549-96-7 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1622506.png)


![4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B1622509.png)
![2-[(4-Methylphenyl)sulfanyl]acetohydrazide](/img/structure/B1622511.png)






![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine](/img/structure/B1622527.png)
